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Introduction
The expansion of the genetic alphabet beyond the canonical A-T and G-C base pairs opens up

new frontiers in synthetic biology, diagnostics, and therapeutics. Among the most promising

candidates for a third, unnatural base pair are isoguanosine (isoG) and isocytosine (isoC).

This purine isomer and pyrimidine isomer, respectively, form a stable base pair with three

hydrogen bonds, analogous to the natural G-C pair.[1][2][3][4] This orthogonality to the Watson-

Crick base pairs allows for their site-specific incorporation into DNA and RNA, enabling a wide

range of novel applications.[5][6][7]

These application notes provide a comprehensive overview of the use of isoG and isoC,

including their thermodynamic stability, pairing fidelity, and detailed protocols for their

application in molecular biology and drug development.

Data Presentation
Table 1: Pairing Fidelity Comparison
The fidelity of a base pair is crucial for its function in genetic systems. The isoG-isoC pair has

demonstrated high fidelity in polymerase chain reaction (PCR), although challenges such as

the tautomerization of isoguanine can lead to mispairing with natural bases like thymine.[1][3]

[8]
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Base Pair
Number of
Hydrogen
Bonds

Fidelity in PCR
Primary
Mispairing
Partner(s)

Reported Error
Rates

A-T 2 >99.9% G, C 10⁻⁴ to 10⁻⁷[1]

G-C 3 >99.9% T, A 10⁻⁴ to 10⁻⁷[1]

isoG-isoC 3 ~96%[1][8]
isoG with T; isoC

with G, A[1]

Not extensively

quantified across

multiple

polymerases

Table 2: Thermodynamic Stability Comparison
The three hydrogen bonds of the isoG-isoC pair contribute to a high thermodynamic stability,

comparable to or even greater than the natural G-C pair.[1][2] This increased stability can be

advantageous in various applications, such as enhancing the melting temperature of DNA

nanostructures.

Base Pair Relative Stability
Melting
Temperature (Tₘ)
Contribution

Example Tₘ
Increase

A-T Least Stable Lower N/A

G-C More Stable Higher N/A

isoG-isoC
Comparable to or

greater than G-C

Higher, can be greater

than G-C[1]

11°C increase in a

DNA nanostructure

(from 42°C to 53°C)

by replacing A-T

pairs[1]

Experimental Protocols
Protocol 1: Oligonucleotide Synthesis with isoG and
isoC Phosphoramidites
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Site-specific incorporation of isoG and isoC into DNA oligonucleotides is achieved using

standard phosphoramidite chemistry on an automated DNA synthesizer.[9][10][11][12]

Materials:

2'-Deoxyisoguanosine (isoG) phosphoramidite

2'-Deoxy-5-methylisocytosine (isoC) phosphoramidite (5-methyl derivative is often used for

improved stability)[8]

Standard DNA synthesis reagents (A, C, G, T phosphoramidites, activator, capping reagents,

oxidizing solution, deblocking solution)

Solid support (e.g., CPG)

Automated DNA synthesizer

Procedure:

Phosphoramidite Preparation: Dissolve the isoG and isoC phosphoramidites in anhydrous

acetonitrile to the desired concentration, typically 0.1 M.

Instrument Setup: Install the phosphoramidite vials on the DNA synthesizer in the designated

positions for modified bases.

Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer,

specifying the positions for isoG and isoC incorporation.

Automated Synthesis: Initiate the automated synthesis cycle. The synthesizer will perform

the standard steps of detritylation, coupling, capping, and oxidation for each nucleotide

addition.

Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid

support and remove the protecting groups using a standard deprotection solution (e.g.,

ammonium hydroxide). Be aware that derivatives of isoC can be prone to deamination under

alkaline conditions.[13]
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Purification: Purify the synthesized oligonucleotide using standard methods such as HPLC or

PAGE.

Quality Control: Verify the identity and purity of the final product by mass spectrometry and

analytical HPLC or CE.

Protocol 2: PCR Amplification with an Unnatural Base
Pair
This protocol describes the use of isoG and isoC to amplify a DNA sequence containing this

unnatural base pair.

Materials:

DNA template containing isoG and/or isoC

Forward and reverse primers (one or both may contain the complementary unnatural base)

High-fidelity DNA polymerase (e.g., Phusion, Q5)[14]

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

d(isoG)TP and d(isoC)TP

PCR buffer

MgCl₂ solution

Nuclease-free water

Procedure:

Reaction Setup: Prepare the PCR master mix on ice. For a typical 50 µL reaction, combine:

10 µL of 5x high-fidelity PCR buffer

1 µL of 10 mM dNTP mix
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1 µL of 10 mM d(isoG)TP and d(isoC)TP mix

1.5 µL of 50 mM MgCl₂ (optimize concentration as needed)

1 µL of 10 µM forward primer

1 µL of 10 µM reverse primer

1 µL of DNA template (1-10 ng)

0.5 µL of high-fidelity DNA polymerase

Nuclease-free water to 50 µL

PCR Cycling: Perform PCR using the following general cycling conditions, optimizing as

necessary for the specific template and primers:

Initial Denaturation: 98°C for 30 seconds

25-35 Cycles:

Denaturation: 98°C for 10 seconds

Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ)

Extension: 72°C for 30 seconds per kb

Final Extension: 72°C for 5-10 minutes

Analysis: Analyze the PCR product by agarose gel electrophoresis to verify the size of the

amplicon.

Sequencing: Purify the PCR product and submit for Sanger sequencing to confirm the fidelity

of unnatural base pair incorporation.[14]

Protocol 3: In Vitro Transcription with isoG and isoC
This protocol enables the synthesis of RNA molecules containing isoG and isoC at specific

positions.
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Materials:

Linearized DNA template containing a T7 promoter and the desired sequence with isoG

and/or isoC

Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)

isoGTP and isoCTP

T7 RNA polymerase

Transcription buffer

RNase inhibitor

Procedure:

Reaction Setup: Assemble the transcription reaction at room temperature. For a 20 µL

reaction, combine:

2 µL of 10x transcription buffer

2 µL of 100 mM DTT

1 µL of each 50 mM rNTP

1 µL of each 50 mM isoGTP and isoCTP

1 µg of linearized DNA template

1 µL of RNase inhibitor

2 µL of T7 RNA polymerase

Nuclease-free water to 20 µL

Incubation: Incubate the reaction at 37°C for 2-4 hours.
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DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to

remove the DNA template.

Purification: Purify the RNA transcript using a suitable method, such as phenol-chloroform

extraction followed by ethanol precipitation, or a column-based RNA purification kit.

Analysis: Analyze the integrity and size of the RNA product by denaturing polyacrylamide gel

electrophoresis (PAGE).

Visualizations
Caption: Hydrogen bonding pattern of the isoG-isoC base pair.
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PCR Workflow with Unnatural Base Pairs

One Cycle

Start: Prepare PCR Master Mix
(including d(isoG)TP and d(isoC)TP)

Initial Denaturation
(e.g., 98°C)

PCR Cycling (25-35x)

Final Extension
(e.g., 72°C) Denaturation

Analysis:
- Agarose Gel Electrophoresis

- DNA Sequencing

End

Annealing

Extension

Click to download full resolution via product page

Caption: General workflow for PCR with unnatural base pairs.
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Troubleshooting isoG Tautomerism in PCR

High mutation rate observed
at isoG positions?

Using a high-fidelity
proofreading polymerase?

Yes

Action: Switch to a high-fidelity
polymerase (e.g., Phusion, Q5)

No

Action: Optimize MgCl₂ concentration
and PCR buffer

Yes

Re-run PCR

Are annealing/extension
temperatures optimal?

Action: Optimize annealing and
extension temperatures

No

Problem Solved

Yes

Re-run PCR

Click to download full resolution via product page

Caption: Troubleshooting workflow for isoG tautomerism in PCR.[14]
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Synthesis of 2'-Deoxyisoguanosine Phosphoramidite

Start: 2-Amino-2'-deoxyadenosine

Deamination
(e.g., with NaNO₂ in acetic acid)

Protection of 5'-Hydroxyl Group
(e.g., with DMT-Cl)

Protection of Exocyclic Amine
and O2-Oxo Group

Phosphitylation at 3'-Hydroxyl
(e.g., with 2-cyanoethyl

N,N-diisopropylchlorophosphoramidite)

Purification
(e.g., chromatography)

Final Product:
2'-Deoxyisoguanosine Phosphoramidite

Click to download full resolution via product page

Caption: Workflow for the chemical synthesis of 2'-deoxyisoguanosine phosphoramidite.[9]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b3425122?utm_src=pdf-body-img
https://www.benchchem.com/product/b3425122?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_Protocols_Synthesis_of_2_Deoxyisoguanosine_Phosphoramidite_for_Automated_DNA_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3425122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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